Anandamide 0-phosphate

endocannabinoid pharmacology receptor binding assay CB1 agonism

Anandamide 0-phosphate (AEA-P) is the obligate intermediate in the PLC/phosphatase biosynthetic pathway—generated by PLC-mediated NAPE cleavage and dephosphorylated by PTPN22/SHIP1. Unlike multi-pathway NAPE or final-product AEA, only AEA-P delivers pathway-specific resolution for endocannabinoid biosynthesis dissection. With ~5-fold reduced CB1 affinity (Ki≈200nM vs 89nM AEA), it is the essential negative control for CB1 SAR studies. Required substrate for phosphatase activity assays and LPS-induced macrophage anandamide synthesis models. Generic substitution is scientifically invalid.

Molecular Formula C22H38NO5P
Molecular Weight 427.5 g/mol
CAS No. 183323-26-4
Cat. No. B063609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnandamide 0-phosphate
CAS183323-26-4
SynonymsAEA-P; Anandamide Phosphate
Molecular FormulaC22H38NO5P
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)O
InChIInChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/b7-6-,10-9-,13-12-,16-15-
InChIKeyPZPHIQQEQWCEGG-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Anandamide 0-phosphate (CAS 183323-26-4) for Research: Chemical Identity and Endocannabinoid Pathway Role


Anandamide 0-phosphate (CAS 183323-26-4, C22H38NO5P, MW 427.51), also known as AEA-P, phosphoanandamide, or arachidonoyl ethanolamide phosphate, is the phosphorylated derivative of the endocannabinoid anandamide (AEA) [1]. As a member of the N-acylethanolamine phosphate class, this compound serves as a key intermediate in the alternative phospholipase C (PLC)/phosphatase biosynthetic pathway that generates AEA independently of the canonical NAPE-PLD route [2]. The phosphate modification alters the physicochemical properties of the parent AEA molecule, conferring differential solubility characteristics and receptor binding behavior [1].

Anandamide 0-phosphate vs. Class Analogs: Why NAPE and AEA Cannot Substitute in Biosynthetic Studies


Generic substitution among endocannabinoid pathway components is not scientifically valid due to fundamental differences in molecular structure, enzymatic processing, and biological activity. Anandamide 0-phosphate occupies a distinct node in the anandamide biosynthetic network that is functionally and enzymatically segregated from its in-class comparators. Unlike N-arachidonoyl phosphatidylethanolamine (NAPE), which requires NAPE-PLD-mediated hydrolysis, phosphoanandamide is generated via PLC-mediated cleavage of NAPE and subsequently dephosphorylated by specific phosphatases including PTPN22 and SHIP1 [1]. Furthermore, unlike the parent AEA molecule, which is a potent CB1 receptor agonist (Ki = 89 nM), Anandamide 0-phosphate exhibits substantially reduced receptor binding affinity (Ki ≈ 200 nM) and does not function as a direct endocannabinoid signaling molecule [2]. These distinctions mandate compound-specific procurement for pathway dissection studies and enzymatic assays where metabolic fate tracking or substrate specificity determination is required.

Quantitative Evidence: Differentiating Anandamide 0-phosphate from AEA and NAPE


CB1 Receptor Binding Affinity: Anandamide 0-phosphate is ~5-Fold Less Potent than AEA

Anandamide 0-phosphate (AEA-P) demonstrates markedly reduced binding affinity for the CB1 cannabinoid receptor compared to its parent compound anandamide (AEA). In competitive binding assays using rat brain synaptosomal membranes and [3H]CP55940 as the radioligand, AEA exhibits a Ki value of 89 nM [1]. In contrast, AEA-P shows approximately 5-fold lower potency as an agonist with a Ki of approximately 200 nM [2].

endocannabinoid pharmacology receptor binding assay CB1 agonism

Enzymatic Pathway Specificity: Anandamide 0-phosphate is Generated Exclusively via PLC/Phosphatase Pathway

Anandamide 0-phosphate is uniquely generated through the phospholipase C (PLC)-mediated hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE), a pathway distinct from the canonical NAPE-PLD route that directly produces AEA. In mouse brain homogenate studies, the PLC/phosphatase pathway is the dominant route of AEA production at shorter incubation times (<10 minutes), whereas the NAPE-PLD and Abhd4 pathways become more prominent at longer incubations (60 minutes) [1]. In macrophages, endotoxin (LPS)-induced anandamide synthesis proceeds exclusively through this PLC/phosphatase pathway, with phosphoanandamide as the obligate intermediate [1].

anandamide biosynthesis enzymatic pathway specificity PLC/phosphatase pathway

Endogenous Tissue Abundance: NAPE is Present at ~2-Fold Higher Concentration than AEA in Rat Brain

While Anandamide 0-phosphate itself is a transient metabolic intermediate with limited endogenous accumulation, the relative abundance of its precursor NAPE versus the end-product AEA provides critical context for pathway flux studies. In rat brain tissue, the endogenous concentration of N-arachidonoyl PE (NAPE) is approximately 22 ± 16 pmol/g wet tissue, which is roughly 2-fold higher than the concentration of anandamide (11 ± 7 pmol/g wet tissue) as assessed by gas chromatography/mass spectrometry [1].

endocannabinoid quantification brain lipidomics GC/MS analysis

Enzymatic Specificity: PTPN22 Phosphatase Mediates Phosphoanandamide Dephosphorylation

Anandamide 0-phosphate serves as a specific substrate for dephosphorylation by the tyrosine phosphatase PTPN22 and the inositol 5' phosphatase SHIP1 to yield bioactive AEA [1]. This enzymatic specificity is unique to the phosphorylated intermediate and distinguishes it from NAPE, which is not a substrate for these phosphatases. PTPN22 has been functionally characterized as a phosphoanandamide phosphatase, with this activity being conserved across species [2].

phosphatase substrate specificity PTPN22 phosphoanandamide dephosphorylation

Recommended Research Applications for Anandamide 0-phosphate Based on Quantified Differentiation


Dissecting the PLC/Phosphatase Pathway of Anandamide Biosynthesis

Researchers investigating the alternative biosynthetic routes for anandamide production should select Anandamide 0-phosphate as the essential substrate for tracking the PLC/phosphatase pathway. This compound is the direct product of NAPE hydrolysis by phospholipase C and the obligate substrate for subsequent dephosphorylation by PTPN22 and SHIP1 [1]. In contrast, NAPE is processed through multiple parallel pathways (NAPE-PLD, Abhd4, PLC) and cannot provide pathway-specific resolution [1].

Investigating PTPN22-Mediated Regulation of Endocannabinoid Signaling

Anandamide 0-phosphate is the specific substrate required for phosphatase activity assays involving PTPN22 and SHIP1. Given the implication of PTPN22 polymorphisms in autoimmune diseases and the concurrent role of endocannabinoids in immune regulation, this compound enables studies linking phosphatase activity to endocannabinoid tone [1]. AEA cannot substitute in these assays because it is the product rather than the substrate of the phosphatase reaction [1].

CB1 Receptor Pharmacology Control Studies Requiring Reduced-Potency Ligands

For CB1 receptor binding and functional assays where a reduced-potency analog of anandamide is required—such as negative control experiments, partial agonist characterization, or structure-activity relationship (SAR) studies—Anandamide 0-phosphate (Ki ≈ 200 nM) provides an appropriate tool compound. Its approximately 5-fold lower affinity relative to AEA (Ki = 89 nM) offers a quantifiable benchmark for assessing phosphorylation-dependent modulation of receptor interaction [1].

Macrophage Endocannabinoid Pathway Studies Under Inflammatory Conditions

In macrophage models, endotoxin (LPS)-induced anandamide synthesis proceeds exclusively through the PLC/phosphatase pathway, with phosphoanandamide as the obligate intermediate [1]. Anandamide 0-phosphate is therefore the appropriate substrate for ex vivo or cell-based assays designed to recapitulate or interrogate this physiologically relevant, inflammation-induced biosynthetic route, whereas NAPE-PLD pathway components are down-regulated under these conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anandamide 0-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.